Valerophenone, 2-ethylamino-, hydrochloride
Overview
Description
Valerophenone, 2-ethylamino-, hydrochloride is a synthetic cathinone, a class of psychoactive compounds commonly used in scientific research. It is an analog of ethcathinone, differing by having a propyl group rather than a methyl group at the α position. The molecular formula of this compound is C13H20ClNO, and it is known for its potential therapeutic and industrial applications.
Mechanism of Action
Alpha-Ethylaminopentiophenone (hydrochloride), also known as 1EUH35147A, 2-(ethylamino)-1-phenylpentan-1-one hydrochloride, Valerophenone, 2-ethylamino-, hydrochloride, 2-(ethylamino)-1-phenyl-1-pentanone, monohydrochloride, or 2-(ethylamino)-1-phenylpentan-1-one; hydrochloride, is a compound of interest in various fields of research .
Target of Action
It is a substituted cathinone, a class of compounds that typically interact with monoamine transporters .
Mode of Action
Substituted cathinones often act as central nervous system stimulants .
Biochemical Pathways
As a substituted cathinone, it may influence the monoaminergic system .
Result of Action
As a substituted cathinone, it may have psychoactive effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Alpha-Ethylaminopentiophenone (hydrochloride) are not fully characterized As a substituted cathinone, it is expected to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
As a psychoactive compound, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
The transport and distribution of Alpha-Ethylaminopentiophenone (hydrochloride) within cells and tissues are not well-characterized
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 2-ethylamino-, hydrochloride typically involves the acylation of benzene using valeryl chloride. Another method involves the reaction of 2-bromo-valerophenone in tetrahydrofuran (THF) with 2-pyrrolidinone in a 15% sodium methoxide methanol solution.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Valerophenone, 2-ethylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce halogenated derivatives .
Scientific Research Applications
Valerophenone, 2-ethylamino-, hydrochloride has several scientific research applications:
Analytical Chemistry: Used as a reference standard for calibrating instruments and validating methods.
Forensic Chemistry and Toxicology: Used to identify and quantify synthetic cathinones in biological specimens, aiding in drug abuse investigations.
Pharmacology: Studied for its potential anticholinergic activity, contributing to the understanding of its therapeutic and toxicological properties.
Comparison with Similar Compounds
Similar Compounds
Ethcathinone: Differs by having a methyl group at the α position instead of a propyl group.
Mephedrone: Another substituted cathinone with different substituents on the phenyl ring.
Methylone: A substituted cathinone with a methylenedioxy group on the phenyl ring.
Uniqueness
Its propyl group at the α position distinguishes it from other similar compounds, affecting its interaction with biological targets and its overall effects.
Properties
IUPAC Name |
2-(ethylamino)-1-phenylpentan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-8-12(14-4-2)13(15)11-9-6-5-7-10-11;/h5-7,9-10,12,14H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGZMBSFAGAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939605 | |
Record name | 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-16-1 | |
Record name | alpha-Ethylaminopentiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylamino)-1-phenylpentan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-ETHYLAMINOPENTIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUH35147A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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